molecular formula C7H10F2O2 B15302557 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde

3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde

Cat. No.: B15302557
M. Wt: 164.15 g/mol
InChI Key: IMUQYUSBJTVCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methoxymethyl groups, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinating agents and methoxymethylating reagents. One common method includes the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3,3-Difluoro-1-(methoxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and bioavailability. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride
  • 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
  • 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane

Uniqueness

3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is unique due to the combination of its difluoromethyl and methoxymethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H10F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h4H,2-3,5H2,1H3

InChI Key

IMUQYUSBJTVCSG-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC(C1)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.